N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
説明
特性
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-24-14(9-16(23-24)13-5-4-8-21-11-13)12-22-20(26)19-10-17(25)15-6-2-3-7-18(15)27-19/h2-11H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANURFTDOPQOPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a broader class of carboxamide derivatives, which are often explored for their biological and physicochemical properties. Below is a detailed comparison with structurally related analogs from the provided evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations
Unlike the pyrazole-carboxamides in 3a–3d, the target integrates a chromene system, which may increase π-π stacking interactions compared to the pyrazole or benzoxazine scaffolds in other analogs .
Substituent Effects: Halogenation: Chloro substituents in 3a–3d correlate with higher melting points (e.g., 3b at 171–172°C vs. 3a at 133–135°C), likely due to increased molecular symmetry and intermolecular halogen bonding . Electron-Withdrawing Groups: The 4-cyano group in 3a–3d stabilizes the carboxamide linkage, as evidenced by consistent yields (~62–71%) across derivatives .
Synthetic Routes :
- Compounds 3a–3d were synthesized via EDCI/HOBt-mediated coupling in DMF, a method applicable to carboxamide formation in the target compound . However, the chromene-carboxamide in the target may require alternative intermediates (e.g., chromene-2-carboxylic acid derivatives).
The pyridine ring, however, may improve aqueous solubility relative to purely aromatic analogs.
Research Findings and Implications
- Chromene vs. Pyrazole/Benzoxazine: The chromene scaffold in the target compound offers a planar, conjugated system distinct from the nonplanar pyrazole (in 3a–3d) or partially saturated benzoxazine (in ). This could influence binding to flat hydrophobic pockets in biological targets.
- Pyridine vs. Phenyl : The pyridin-3-yl group introduces a basic nitrogen, enabling pH-dependent solubility and coordination with metal ions—features absent in 3a–3d and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
